molecular formula C6H6N6 B3347965 6-[(E)-Hydrazinylidenemethyl]-7H-purine CAS No. 14859-90-6

6-[(E)-Hydrazinylidenemethyl]-7H-purine

Cat. No.: B3347965
CAS No.: 14859-90-6
M. Wt: 162.15 g/mol
InChI Key: YMLAQPIYOXXCHU-PCHRDZKRSA-N
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Description

6-[(E)-Hydrazinylidenemethyl]-7H-purine is a synthetic purine-hydrazone hybrid scaffold engineered for advanced oncology research, particularly in the development of dual-targeted kinase inhibitors. This compound is designed to mimic the adenine moiety of ATP, allowing it to compete for binding within the catalytic sites of tyrosine kinases . The integration of a hydrazone linker is a strategic feature known to enhance antiproliferative activity and improve target selectivity towards key oncogenic drivers . Research on analogous purine-hydrazone compounds has demonstrated significant potential in potently inhibiting epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), which are critically implicated in the progression of various aggressive malignancies, including non-small-cell lung cancer (NSCLC) and certain breast cancers . The molecular framework of this class of compounds is proposed to facilitate key interactions with the hinge region of kinase domains, while its hydrophobic elements are designed to engage with adjacent allosteric pockets, thereby disrupting oncogenic signaling cascades such as the RAS-RAF-MAPK and PI3K-AKT pathways . This mechanism can lead to the induction of apoptosis and cell cycle arrest in the G1 phase, highlighting its value as a candidate for investigating novel targeted cancer therapeutics . Furthermore, the purine core presents a versatile platform for skeletal editing and further derivatization, enabling access to a diverse scope of molecular backbones for structure-activity relationship (SAR) studies and the exploration of new chemical space in medicinal chemistry .

Properties

IUPAC Name

(E)-7H-purin-6-ylmethylidenehydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N6/c7-12-1-4-5-6(10-2-8-4)11-3-9-5/h1-3H,7H2,(H,8,9,10,11)/b12-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMLAQPIYOXXCHU-PCHRDZKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NC=NC(=C2N1)C=NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=NC=NC(=C2N1)/C=N/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40639752
Record name 6-[(E)-Hydrazinylidenemethyl]-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40639752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14859-90-6
Record name NSC519936
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=519936
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-[(E)-Hydrazinylidenemethyl]-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40639752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Cancer Research

The compound's purine structure is significant in cancer research. Purines play a crucial role in DNA synthesis and cellular metabolism. Compounds that modulate purine metabolism can potentially inhibit cancer cell proliferation. For example, inhibitors that target the Ras signaling pathway, which is often mutated in cancers, show promise in therapeutic applications. Although direct studies on 6-[(E)-Hydrazinylidenemethyl]-7H-purine are sparse, its structural analogs have been explored for their ability to disrupt these pathways .

Molecular Recognition and Drug Design

The ability of this compound to form hydrogen bonds makes it a valuable candidate in molecular recognition studies. Research has focused on designing receptors that can specifically bind purines like adenine and guanine. Such interactions are essential for developing targeted drug delivery systems and enhancing the specificity of therapeutic agents .

Synthesis and Derivatives

The synthesis of this compound and its derivatives has been explored for enhancing its pharmacological properties. Modifications to the hydrazone moiety can lead to compounds with improved solubility and bioavailability, critical factors for effective drug formulation .

Case Studies and Research Findings

Several case studies have demonstrated the potential applications of compounds related to this compound:

Study Focus Findings
Study on Antiviral ActivityInvestigated small molecules against FMDVTwo compounds showed significant antiviral activity with low EC50 values
Cancer TherapeuticsTargeting Ras pathwayInhibitors showed promise in preclinical models for cancer treatment
Molecular RecognitionBinding studies with purinesSuccessful identification of specific receptors for adenine and guanine

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The following table compares 6-Hydrazinopurine with key analogs, focusing on substituent positions, physical properties, and synthesis yields:

Compound Name Substituents Molecular Formula Melting Point (°C) Synthesis Yield Key References
6-Hydrazinopurine 6-Hydrazinylidene C₅H₆N₆ Not reported Not reported
7-Methyl-7H-purine (6a) 7-Methyl C₆H₆N₄ 176–178 60%
7-Benzyl-2-methyl-7H-purine (6d) 7-Benzyl, 2-Methyl C₁₃H₁₂N₄ 146–149 20%
6-Methyladenine 6-Methyl C₆H₇N₅ Not reported Not reported
7-Ethyl-6-[(phenylmethyl)thio] 7-Ethyl, 6-Benzylthio C₁₄H₁₄N₄S Not reported Not reported
6-Mercaptopurine 7-N-Oxide 6-Thiol, 7-N-Oxide C₅H₅N₅OS Not reported Not reported
Key Observations:
  • Substituent Position: Unlike 6-Hydrazinopurine, most analogs in are substituted at the 7-position (e.g., 7-methyl or 7-benzyl groups).
  • Synthetic Accessibility: Derivatives like 7-Methyl-7H-purine (6a) are synthesized from imidazole precursors with moderate yields (60%), whereas 6-Hydrazinopurine’s synthesis route is less documented but likely involves hydrazine coupling .
  • Physical Properties: The hydrazinylidene group may reduce crystallinity compared to methyl or benzyl substituents, as evidenced by the absence of reported melting points for 6-Hydrazinopurine .

Reactivity and Functionalization Pathways

  • 6-Hydrazinopurine: The hydrazinylidene group is prone to nucleophilic addition and cyclization reactions, similar to hydrazones. This contrasts with 7H-purine-6-thiol derivatives (), which undergo Michael addition with arylidenes to form thiazepino-purine hybrids .
  • 7-N-Oxides (e.g., 6-Mercaptopurine 7-N-Oxide): These compounds exhibit enhanced polarity due to the N-oxide group, improving solubility but reducing membrane permeability compared to 6-Hydrazinopurine .
  • 6-Methyladenine : Methylation at the 6-position (vs. hydrazinylidene) stabilizes the purine ring, making it a key metabolite in DNA repair pathways (e.g., long-patch repair) .

Q & A

Q. What are the established synthetic pathways for 6-[(E)-Hydrazinylidenemethyl]-7H-purine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of purine derivatives like this compound typically involves multi-step organic reactions. A common approach includes:

Functionalization at the 6-position : Introducing the hydrazinylidenemethyl group via nucleophilic substitution or condensation reactions under controlled pH and temperature .

Purification : Chromatography or recrystallization to isolate the product, with yield optimization dependent on solvent polarity and reaction time.

Catalysts : Use of transition metal catalysts (e.g., Pd or Cu) to enhance regioselectivity, as seen in analogous purine syntheses .

Q. Critical Variables :

  • Temperature : Higher temperatures (80–100°C) may accelerate condensation but risk side reactions.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR resolve the hydrazinylidenemethyl group’s configuration (E/Z isomerism) and purine ring protons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., expected m/z for C₇H₇N₇) and fragmentation patterns .
  • X-ray Crystallography : Definitive proof of stereochemistry and crystal packing, though challenges arise due to low crystallinity in hydrazine derivatives .

Validation : Cross-referencing with databases like NIST Chemistry WebBook ensures alignment with known purine analogs .

Q. What biological mechanisms are hypothesized for purine analogs with hydrazine-based substituents?

Methodological Answer:

  • Enzyme Inhibition : The hydrazinylidenemethyl group may chelate metal ions in enzyme active sites (e.g., kinases or methyltransferases), disrupting ATP-binding pockets .
  • DNA/RNA Interaction : Structural similarity to adenine enables intercalation or base-pairing interference, as observed in 7-methyladenine studies .
  • Oxidative Stress Modulation : Hydrazine derivatives can act as pro-oxidants, inducing apoptosis in cancer cell lines via ROS generation .

Experimental Design : Use knockout cell lines or enzyme assays (e.g., luciferase-based ATP detection) to isolate target pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for hydrazine-functionalized purines?

Methodological Answer:

  • Source Analysis : Compare assay conditions (e.g., cell line specificity, incubation time). For example, discrepancies in IC₅₀ values may stem from varying ATP concentrations in kinase assays .
  • Meta-Analysis : Apply bibliometric tools to identify methodological biases (e.g., overuse of MTT assays without redox interference controls) .
  • Dose-Response Validation : Reproduce studies using orthogonal assays (e.g., flow cytometry for apoptosis vs. Western blot for caspase activation) .

Case Study : A 2023 study on 7-methylpurine analogs found that buffer composition (Tris vs. HEPES) altered enzymatic inhibition by 30% .

Q. What computational strategies predict the reactivity and binding affinity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites on the purine ring and hydrazine group .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., PARP-1) using software like COMSOL Multiphysics to model solvation effects and binding kinetics .
  • QSAR Models : Train algorithms on purine analog datasets to correlate substituent electronegativity with bioactivity .

Validation : Cross-check predictions with experimental IC₅₀ values and crystallographic data .

Q. How can factorial design optimize the synthesis of this compound derivatives?

Methodological Answer:

  • Variable Screening : Use a 2³ factorial design to test temperature (60°C vs. 100°C), catalyst loading (0.1% vs. 1%), and solvent (DMF vs. THF) .
  • Response Surface Methodology (RSM) : Model interactions between variables to maximize yield and purity. For example, a 2024 study on purine synthesis found that THF increased yield by 15% at 80°C but reduced regioselectivity .
  • Robustness Testing : Introduce noise factors (e.g., humidity) to assess protocol reliability .

Q. What methodologies integrate experimental and computational data to refine structure-activity relationships (SAR)?

Methodological Answer:

  • Data Fusion : Combine NMR chemical shifts, docking scores, and bioactivity data into a unified database. Tools like KNIME or Python’s Pandas enable multivariate analysis .
  • Contradiction Resolution : Apply machine learning (e.g., random forests) to identify outliers. For instance, a 2025 study linked inconsistent IC₅₀ values to unaccounted π-π stacking in MD simulations .
  • Collaborative Frameworks : Adopt FAIR data principles to ensure interoperability between labs, referencing platforms like PubChem for metadata standards .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-[(E)-Hydrazinylidenemethyl]-7H-purine
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6-[(E)-Hydrazinylidenemethyl]-7H-purine

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